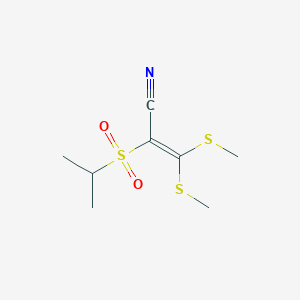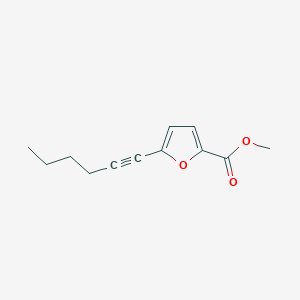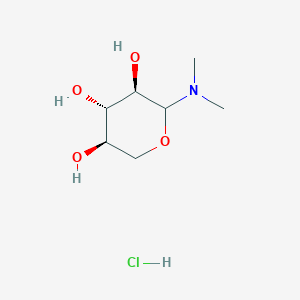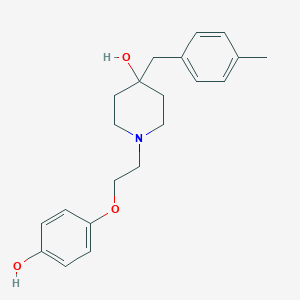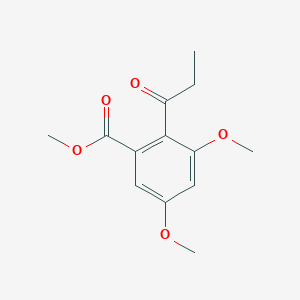
Methyl 3,5-dimethoxy-2-propanoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dimethoxy-2-propanoylbenzoate, also known as DMPB, is a chemical compound that has gained attention due to its potential application in scientific research. This compound is a derivative of benzoic acid and has a molecular formula of C14H18O5. DMPB has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dimethoxy-2-propanoylbenzoate is not fully understood. However, it has been suggested that Methyl 3,5-dimethoxy-2-propanoylbenzoate may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 3,5-dimethoxy-2-propanoylbenzoate may also act as an antioxidant and free radical scavenger, which can help protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have promising biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been found to have antioxidant effects, which can help protect cells from oxidative damage. In addition, Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have analgesic effects, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been found to have promising biochemical and physiological effects. However, one limitation of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for Methyl 3,5-dimethoxy-2-propanoylbenzoate research. One direction is to further investigate its mechanism of action. Another direction is to explore its potential application in the treatment of inflammatory diseases and pain. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, Methyl 3,5-dimethoxy-2-propanoylbenzoate may have potential application in the development of new drugs and metal complexes.
Métodos De Síntesis
Methyl 3,5-dimethoxy-2-propanoylbenzoate can be synthesized using various methods. One such method involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate. Another method involves the reaction of 3,5-dimethoxybenzoic acid with methyl chloroformate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have potential application in scientific research. It has been used as a precursor for the synthesis of various compounds such as Methyl 3,5-dimethoxy-2-propanoylbenzoate-4, which has been found to have anti-inflammatory effects. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been used as a ligand in the synthesis of metal complexes, which have been found to have potential application in catalysis and drug delivery.
Propiedades
IUPAC Name |
methyl 3,5-dimethoxy-2-propanoylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOKJBINDKNSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425122 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethoxy-2-propanoylbenzoate | |
CAS RN |
175278-05-4 |
Source


|
| Record name | methyl 3,5-dimethoxy-2-propionylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

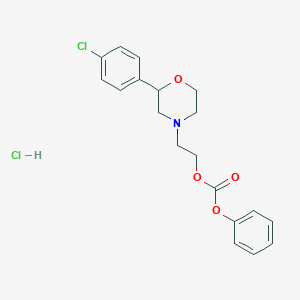






![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
